molecular formula C10H18O4 B167177 Dipropyl succinate CAS No. 925-15-5

Dipropyl succinate

Cat. No.: B167177
CAS No.: 925-15-5
M. Wt: 202.25 g/mol
InChI Key: SZHZCPHKDJWHNG-UHFFFAOYSA-N
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Description

It is a clear, mobile liquid that is slightly soluble in water and has a mild fruity odor . This compound is primarily used in the production of various chemicals and as an intermediate in organic synthesis.

Mechanism of Action

Target of Action

It is involved in various biochemical reactions as a metabolic intermediate .

Mode of Action

Dipropyl succinate, like other succinate derivatives, participates in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle . In the TCA cycle, succinate is converted into fumarate by the enzyme succinate dehydrogenase, releasing energy in the form of ATP . This process is crucial for cellular respiration and energy production.

Biochemical Pathways

This compound is involved in the TCA cycle, a central metabolic pathway in all aerobic organisms . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy through the oxidation of acetate derived from carbohydrates, fats, and proteins into carbon dioxide . In addition to energy production, the TCA cycle also provides precursors for many biosynthetic pathways.

Pharmacokinetics

It is known that the compound is a clear, mobile liquid that is soluble in ether but insoluble in water . It exists as a liquid between its pour point (-5.9°C) and boiling point (250.8°C) . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Result of Action

The primary result of this compound’s action is the production of energy in the form of ATP during the TCA cycle . This energy is essential for various cellular processes. Additionally, the conversion of succinate to fumarate in the TCA cycle also leads to the reduction of FAD to FADH2, which is a crucial step in the electron transport chain .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of a catalyst can significantly enhance the yield of this compound . The reaction parameters, such as the catalyst concentration, propanol to succinic acid molar ratio, reaction time, and temperature, can also affect the yield of this compound .

Chemical Reactions Analysis

Dipropyl succinate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce succinic acid and n-propanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

    Reduction: this compound can be reduced to produce butanediol and n-propanol using reducing agents such as lithium aluminum hydride.

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed from these reactions are succinic acid, n-propanol, and butanediol .

Scientific Research Applications

Dipropyl succinate has several scientific research applications, including:

Comparison with Similar Compounds

Dipropyl succinate can be compared with other similar compounds such as:

    Dimethyl succinate: This compound has a similar structure but with methyl groups instead of propyl groups. It is used as a solvent and intermediate in organic synthesis.

    Diethyl succinate: Similar to this compound, but with ethyl groups. It is used in the synthesis of pharmaceuticals and agrochemicals.

    Dibutyl succinate: This compound has butyl groups and is used as a plasticizer and solvent.

This compound is unique due to its specific applications in lubricating oils and its optimal properties for use in drug delivery systems .

Properties

IUPAC Name

dipropyl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHZCPHKDJWHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239018
Record name Succinic acid, dipropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-15-5
Record name Dipropyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Succinic acid, dipropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Succinic acid, dipropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80239018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipropyl succinate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the research on inorganic ligand-supported catalysts relate to the production of dipropyl succinate?

A1: While the paper doesn't directly synthesize this compound, it explores the production of diesters from dibasic acids, a category to which succinic acid belongs []. This compound can be synthesized through the esterification reaction of succinic acid with propanol. The research focuses on optimizing this esterification process using inorganic ligand-supported catalysts. These catalysts offer potential advantages such as improved selectivity, milder reaction conditions, and easier separation, ultimately contributing to a more sustainable and efficient production of this compound and similar diesters [].

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